molecular formula C21H38N2 B13802249 N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine CAS No. 54061-05-1

N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine

Cat. No.: B13802249
CAS No.: 54061-05-1
M. Wt: 318.5 g/mol
InChI Key: ZJQSPHVCYCGKIQ-UHFFFAOYSA-N
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Description

N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine is a chemical compound known for its use as an antioxidant and antiozonant in various industrial applications. It is a member of the substituted para-phenylenediamines, which are widely used to protect materials from oxidative degradation and ozone cracking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine typically involves the reaction of 1,4-dimethylpentylamine with 4-methyl-1,3-benzenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone derivatives, reduced amine compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine involves its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage. The compound interacts with molecular targets such as lipids and proteins, protecting them from oxidative degradation. It also participates in pathways that mitigate oxidative stress and enhance cellular resilience .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethylbutyl)-N’-phenyl-1,4-phenylenediamine (6PPD)
  • N-isopropyl-N’-phenyl-1,4-phenylenediamine (IPPD)
  • N,N’-diphenyl-p-phenylenediamine (DPPD)

Uniqueness

N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine is unique due to its specific structural configuration, which imparts distinct antioxidant and antiozonant properties. Compared to similar compounds, it offers enhanced protection against oxidative degradation and ozone cracking, making it particularly valuable in industrial applications .

Properties

CAS No.

54061-05-1

Molecular Formula

C21H38N2

Molecular Weight

318.5 g/mol

IUPAC Name

4-methyl-1-N,3-N-bis(5-methylhexan-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C21H38N2/c1-15(2)8-11-18(6)22-20-13-10-17(5)21(14-20)23-19(7)12-9-16(3)4/h10,13-16,18-19,22-23H,8-9,11-12H2,1-7H3

InChI Key

ZJQSPHVCYCGKIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(C)CCC(C)C)NC(C)CCC(C)C

Origin of Product

United States

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